CID 126963618
Description
CID 126963618 (Chemical Identifier: PubChem this compound) is a chemical compound isolated from Citrus essential oil (CIEO), as evidenced by its characterization via gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation . Figure 1(A) in illustrates its chemical structure, which remains unspecified in the provided data. However, the GC-MS chromatogram (Figure 1B) and mass spectrum (Figure 1D) confirm its presence in CIEO, with variable concentrations across distillation fractions (Figure 1C).
Properties
Molecular Formula |
C26H30ClN2O8S |
|---|---|
Molecular Weight |
566.0 g/mol |
InChI |
InChI=1S/C20H24ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9) |
InChI Key |
WXCYPJBRAAHNRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C([N]C(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in Essential Oils
CID 126963618 shares isolation and analytical methodologies with other terpenoids in Citrus essential oils, such as limonene (CID 22311), linalool (CID 6549), and citral (CID 7799). These compounds are characterized by cyclic or acyclic monoterpene frameworks, often with hydroxyl or carbonyl groups.
Table 1: Key Properties of this compound and Related Terpenoids
| Compound | PubChem CID | Molecular Weight (g/mol)* | Isolation Source | Key Functional Groups |
|---|---|---|---|---|
| This compound | 126963618 | ~250–300 (inferred) | Citrus essential oil | Likely hydroxyl/carbonyl |
| Limonene | 22311 | 136.24 | Citrus peel | Cyclic monoterpene |
| Nootkatone | 1268142 | 218.34 | Grapefruit | Sesquiterpene ketone |
| β-Caryophyllene | 5281515 | 204.36 | Clove, cannabis | Bicyclic sesquiterpene |
*Molecular weight inferred from mass spectral data in Figure 1D .
Functional Comparison with Oscillatoxin Derivatives
lists oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546) as marine cyanobacterial toxins with complex polyketide structures. microbial) and bioactivity. Oscillatoxins exhibit potent cytotoxicity due to their macrocyclic lactone rings , whereas this compound’s bioactivity remains uncharacterized but may align with antioxidant or antimicrobial properties typical of Citrus essential oil components .
Methodological Parallels with Colchicine (CID 6167)
Colchicine (CID 6167), a tropolone alkaloid, is structurally distinct from this compound but shares advanced analytical characterization protocols. Both compounds require precise chromatographic separation (e.g., GC-MS, HPLC) and spectroscopic validation (NMR, IR) for structural elucidation .
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